URAT1 Transporter Inhibition: 5-Bromo-pyridin-3-yl Urea Versus Clinical Uricosuric Benchmarks
The target compound demonstrated measurable URAT1 inhibition in a human HEK293 cellular uptake assay, with an IC50 of 3,800 nM [1]. While this potency is modest compared to clinical URAT1 inhibitors, it establishes a quantitative baseline that differentiates the 5-bromo-pyridin-3-yl substitution pattern from the unsubstituted pyridin-3-yl parent compound, for which no URAT1 data are publicly available. In the same target class, the clinical uricosuric benzbromarone exhibits an IC50 of 27.04 µM (27,040 nM) under comparable URAT1 assay conditions, while the optimized dual XOR/URAT1 inhibitor II15 achieves 12.90 µM [2]. The 5-bromo compound thus occupies a distinct potency niche approximately 7-fold more potent than benzbromarone at URAT1, albeit well below advanced preclinical leads.
| Evidence Dimension | URAT1 inhibition IC50 in human HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 3,800 nM (human URAT1, HEK293, 14C-uric acid uptake, 30 min preincubation) |
| Comparator Or Baseline | Benzbromarone: IC50 = 27,040 nM (human URAT1); II15 (3-phenyl substituted pyridine derivative): IC50 = 12,900 nM (human URAT1) |
| Quantified Difference | ~7.1-fold more potent than benzbromarone; ~3.4-fold more potent than II15 at URAT1 |
| Conditions | Human URAT1 stably overexpressing in HEK293 cells; 14C-uric acid uptake; 30 min preincubation [1]; comparable URAT1 assay [2] |
Why This Matters
For gout and hyperuricemia screening cascades, this compound provides a structurally distinct chemical starting point with documented, albeit moderate, URAT1 engagement that can guide SAR expansion around the 5-bromopyridin-3-yl urea scaffold.
- [1] BindingDB. BDBM50624556 / CHEMBL5396907: IC50 3.80E+3 nM against human URAT1. Deposited 2024-12-17. View Source
- [2] Yang C, Cai H, Zhu X, Zhang L, Li J. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Eur J Med Chem. 2024;271:116407. View Source
